molecular formula C10H10Cl2O B14515411 2-(2-Chloropropyl)benzoyl chloride CAS No. 63430-27-3

2-(2-Chloropropyl)benzoyl chloride

Cat. No.: B14515411
CAS No.: 63430-27-3
M. Wt: 217.09 g/mol
InChI Key: KLECLJITLFYDDZ-UHFFFAOYSA-N
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Description

2-(2-Chloropropyl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a 2-chloropropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropropyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2-chloropropyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include aluminum chloride and iron(III) chloride, which facilitate the electrophilic substitution reaction on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. The starting materials, benzoyl chloride and 2-chloropropyl chloride, are reacted in the presence of a catalyst in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Mechanism of Action

The mechanism of action of 2-(2-Chloropropyl)benzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it may interact with nucleophilic sites on proteins or nucleic acids, leading to covalent modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloropropyl)benzoyl chloride is unique due to the presence of the 2-chloropropyl substituent, which imparts distinct reactivity and properties compared to its analogs. This substituent can influence the compound’s reactivity, making it suitable for specific synthetic applications and industrial processes .

Properties

CAS No.

63430-27-3

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

2-(2-chloropropyl)benzoyl chloride

InChI

InChI=1S/C10H10Cl2O/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3

InChI Key

KLECLJITLFYDDZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1C(=O)Cl)Cl

Origin of Product

United States

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